molecular formula C11H9Br B105000 1-Bromo-2-methylnaphthalene CAS No. 2586-62-1

1-Bromo-2-methylnaphthalene

Cat. No. B105000
CAS RN: 2586-62-1
M. Wt: 221.09 g/mol
InChI Key: CMIMBQIBIZZZHQ-UHFFFAOYSA-N
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Description

1-Bromo-2-methylnaphthalene is a brominated derivative of naphthalene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of a bromine atom attached to the first carbon of the naphthalene ring and a methyl group attached to the second carbon. This compound is of interest due to its potential use as an intermediate in the synthesis of various organic compounds, including graphitizable pitches, naphthalene-based polymers, and pharmaceuticals.

Synthesis Analysis

The synthesis of 1-Bromo-2-methylnaphthalene can be achieved through different methods. One approach involves the bromination of 2-methylnaphthalene at low temperatures, which yields 1-bromo-2-methylnaphthalene as a product . Another method includes the Diels-Alder reaction between 2-methylfuran and 3-bromobenzyne, followed by deoxygenation steps to produce regioisomeric brominated naphthalenes . Additionally, the synthesis of related brominated naphthalenes has been reported using photobromination and closed-system dehydrobromination techniques .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-methylnaphthalene consists of a naphthalene core with a bromine atom and a methyl group attached at specific positions. The crystal structure of a related compound, (E)-1-(1-bromo-2-naphthyl)-2-(3,5-dimethoxyphenyl)ethene, has been determined, providing insights into the geometric configuration of brominated naphthalene derivatives . The structure of 1-Bromo-2-methylnaphthalene itself is expected to exhibit similar characteristics, with the bromine atom influencing the electronic properties of the molecule.

Chemical Reactions Analysis

1-Bromo-2-methylnaphthalene can participate in various chemical reactions due to the presence of the bromine atom, which is a good leaving group. It can be used in coupling reactions, such as the Grignard reaction, to synthesize methylphenylnaphthalenes . The compound can also serve as a precursor for the synthesis of methylene-bridged pitches, where dehydrobromination and polycondensation reactions are involved .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2-methylnaphthalene are influenced by its molecular structure. The presence of the bromine atom increases its molecular weight and alters its reactivity compared to unsubstituted naphthalene. The compound's solubility, boiling point, and melting point are also affected by the bromine and methyl substituents. Although specific physical properties of 1-Bromo-2-methylnaphthalene are not detailed in the provided papers, related compounds have been shown to possess high softening points and unique viscosity behaviors, which are relevant for their application in materials science .

Scientific Research Applications

Synthesis Applications

  • Synthesis of 1-Methoxy-2-methylnaphthalene : 1-Bromo-2-methylnaphthalene serves as an intermediate in the synthesis of 1-Methoxy-2-methylnaphthalene, a process catalyzed by CuI and sodium methoxide, achieving an overall yield of 87.4% (Wang Hai-yang, 2009).

Chemical Reaction Studies

  • Diels-Alder Reaction in Organic Synthesis : 1-Bromo-2-methylnaphthalene is produced through the Diels-Alder reaction involving 2-methylfuran and 3-bromobenzyne (E. O. Onyango et al., 2015).

  • Stereochemistry in Cycloaddition Reactions : The compound's derivatives demonstrate π-facial selectivity of stereoelectronic origin when reacting with singlet oxygen (W. Adam & M. Prein, 1994).

Material Science

  • Fluorescent Tracer for IC Engine Applications : 1-Methylnaphthalene, a related compound, is used as a laser-induced fluorescence tracer for imaging in internal combustion engines (Peter Fendt et al., 2020).

Catalysis and Chemical Processes

  • High-Conversion Hydrogenation : The hydrogenation of 1-methylnaphthalene, a similar compound, results in high yields of methyldecalins, indicating potential applications in catalysis (B. Demirel & W. Wiser, 1996).

  • Selective Sensing of Cu(II) : 1-Bromo-2-methylnaphthalene can be used for the selective recognition of Cu(II) at ng ml(-1) levels, utilizing phosphorescence quenching in sodium deoxycholate (Yu Wang et al., 2005).

Photochemical Studies

  • Photobromination for High-Softening-Point Pitches : Photobromination of 1-methylnaphthalene, using bromine, results in high-quality carbonaceous isotropic pitches, highlighting its potential in material science (Chuanzhang Ge et al., 2015).

Fuel and Combustion Research

  • Oxidation in Jet Stirred Reactors : Studies on the oxidation of 1-methylnaphthalene provide insights into the kinetics of combustion, relevant for fuel research (K. Mati et al., 2007).

  • Pyrolysis in Batch Reactors : The thermal decomposition of 1-methylnaphthalene in batch reactors offers valuable information on the behavior of similar compounds under heat (J. Leininger et al., 2006).

Safety And Hazards

1-Bromo-2-methylnaphthalene is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-bromo-2-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9Br/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIMBQIBIZZZHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180508
Record name 1-Bromo-2-methylnaphthalene
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Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-methylnaphthalene

CAS RN

2586-62-1
Record name 1-Bromo-2-methylnaphthalene
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Record name 1-Bromo-2-methylnaphthalene
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Record name 1-Bromo-2-methylnaphthalene
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Record name 1-Bromo-2-methylnaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
409
Citations
M Bonechi, W Giurlani, M Innocenti, D Pasini, S Mishra… - Molecules, 2022 - mdpi.com
… on the 1-bromo-2-methylnaphthalene reduction mechanism, … In fact, 1-bromo-2-methylnaphthalene reduction must involve … in the neutral 1-bromo-2-methylnaphthalene species leads to …
Number of citations: 1 www.mdpi.com
M Govindarajan, M Karabacak - Spectrochimica Acta Part A: Molecular and …, 2013 - Elsevier
In this work, the vibrational spectral analysis was carried out by using FT-Raman and FT-IR spectroscopy in the range 100–4000cm −1 and 400–4000cm −1 respectively, for 1-bromo-2-…
Number of citations: 4 www.sciencedirect.com
DA Hunt - Organic Preparations and Procedures International, 1989 - Taylor & Francis
… The requisite starting material for the cyclization, l-bromo-2-(~-bromoethyl)naphthalene (&) can be readily prepared from commercially available 1-bromo-2-methylnaphthalene (L) in a …
Number of citations: 2 www.tandfonline.com
EA Evans - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
By EA EVANS. Syntheses from WO, of 1: 2-benzanthracene and B-methyl-and 9: 10-dimethyl-1: 2-benzanthracene labelled with l4C in the 9-or 10-position are described. Alternatively 1…
Number of citations: 1 pubs.rsc.org
MS Newman, B Dhawan, A Tuncay - The Journal of Organic …, 1976 - ACS Publications
… 1- Bromo-2-methylnaphthalene (2). A solution of 320 g of bromine in 180 ml of acetic acid was added during 3 h to a well-stirred solution of 284 g of 2-methylnaphthalene8 in 375 ml of …
Number of citations: 6 pubs.acs.org
RGR Bacon, R Bankhead - Journal of the Chemical Society (Resumed …, 1963 - pubs.rsc.org
… This bromo-acid is prepared 3 by oxidation of the bromo-aldehyde, since oxidation of 1-bromo-2-methylnaphthalene or l-bromo-2-bromomethylnaphthalene fails to produce it. The …
Number of citations: 18 pubs.rsc.org
CF Wilcox Jr, PM Lahti, JR Rocca, MB Halpern… - Tetrahedron …, 1978 - Elsevier
P the B, trans isomer, mp 222-4'C by refluxing the crude Wittfg reaction product with iodine in benzene. In principle, photocyclization-dehydrogenation of III might give any of three …
Number of citations: 2 www.sciencedirect.com
Y Wang, JJ Wu, YF Wang, LP Qin, WJ Jin - Chemical communications, 2005 - pubs.rsc.org
… deoxycholate as a protective medium, the selective recognition of Cu(II) at ng ml−1 level is realized through dynamic phosphorescence quenching of 1-bromo-2-methylnaphthalene (…
Number of citations: 15 pubs.rsc.org
LX Mu, Y Wang, Z Zhang, WJ Jin - Analytical letters, 2004 - Taylor & Francis
… , cyclohexane, dichloromethane, 1,2‐dichloroethane, chloroform, tetrahydrofuran (with an except for BNS) etc, on RTP of 1‐bromonaphthalene (1‐BrN), 1‐bromo‐2‐methylnaphthalene (…
Number of citations: 1 www.tandfonline.com
GA Molander, SR Wisniewski - The Journal of Organic Chemistry, 2014 - ACS Publications
… (17) In fact, the bromination of 2-methylnaphthalene to form 1-bromo-2-methylnaphthalene proceeds in 87% yield (18) whereas the bromination of the corresponding azaborine 1 yields …
Number of citations: 61 pubs.acs.org

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